molecular formula C7H5BrFN3 B8105712 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8105712
M. Wt: 230.04 g/mol
InChI Key: JDLGJKNZMRFXDU-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine, fluorine, and a methyl group on a triazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Microwave-Mediated Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, often without the need for a catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Catalyst-Free Synthesis: Enaminonitriles can be used as starting materials, and the reaction can proceed without the need for a catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Conventional Heating Methods: Traditional heating techniques can also be employed, although they may require longer reaction times compared to microwave-mediated methods.

Industrial Production Methods: In an industrial setting, the synthesis of 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves scaling up the microwave-mediated or catalyst-free methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to remove oxygen or other electronegative atoms.

  • Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and other functionalized molecules.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

  • 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the methyl group.

  • 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the fluorine atom.

  • 5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine atom.

Uniqueness: The presence of both bromine and fluorine atoms on the same molecule gives 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine unique chemical properties, making it distinct from its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.

Properties

IUPAC Name

6-bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-4-10-6-3-2-5(8)7(9)12(6)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLGJKNZMRFXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC(=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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